Manganese glycerophosphate

Description

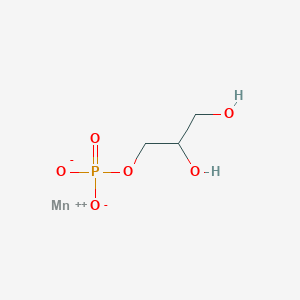

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);3-phosphonooxypropane-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEIKUBQNKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7MnO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019911 | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-36-0, 1320-46-3 | |

| Record name | Manganese glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Advanced Preparations of Manganese Glycerophosphate

Established Chemical Synthesis Routes

Traditional synthesis methods for manganese glycerophosphate are based on fundamental chemical reactions, including neutralization, precipitation, and ion exchange. These routes are well-documented and form the basis for many standard production protocols.

A primary method for synthesizing manganese glycerophosphate involves the direct reaction of a manganese salt with glycerophosphoric acid, followed by neutralization. In this approach, a manganese source, such as manganese(II) sulfate (B86663), is combined with glycerophosphoric acid. The pH of the mixture is then carefully adjusted with a base, like ammonium (B1175870) hydroxide, to induce the formation of the manganese glycerophosphate salt. This process is often followed by steps such as refluxing to ensure the reaction goes to completion, solvent evaporation, and recrystallization to obtain a product with high purity and a defined crystalline structure. One specific protocol involves reacting manganese(II) sulfate monohydrate with glycerophosphoric acid in a 30% ethanol/water solution, adjusting the pH to 7.4 with ammonium hydroxide, and refluxing at 80°C for 45 minutes to achieve yields between 85-88%.

Controlled precipitation is a widely used technique where the product is formed as a solid from a solution by carefully managing reaction conditions like pH, temperature, and reactant concentration. This control is crucial as precipitation is favored when the ion product of the reactants exceeds the solubility product (Ksp ≈ 1.2 × 10⁻¹⁰ at 25°C). The process often involves the dropwise addition of a manganese salt solution to a glycerophosphate solution under specific pH and temperature conditions to influence the particle size and morphology of the resulting precipitate. For instance, adding manganese(II) chloride solution to disodium (B8443419) glycerophosphate solution at a controlled pH of 6.5 and a temperature of 60°C results in the formation of an amorphous hydrate (B1144303) of manganese glycerophosphate. Another approach involves oxidative precipitation, where a manganese salt is combined with other reagents and heated to form nanoparticles. mdpi.com Furthermore, bioprecipitation has been explored, using enzymes like acid phosphatase to hydrolyze substrates such as β-glycerophosphate into inorganic phosphate (B84403), which then precipitates with metal ions present in the solution. europa.eu

Metathesis, or double displacement, reactions provide another effective route for generating manganese glycerophosphate. This method involves the exchange of ions between two soluble salts in a solution, leading to the formation of an insoluble product, the manganese glycerophosphate, which precipitates out. A common example is the reaction between manganese(II) chloride and disodium glycerophosphate. When aqueous solutions of these two compounds are mixed, the manganese and sodium ions exchange partners, resulting in the formation of solid manganese glycerophosphate and soluble sodium chloride. This reaction can be optimized for yield (78-82%) and product characteristics by controlling parameters such as reactant concentration, temperature, and pH.

Table 1: Comparison of Established Synthesis Protocols for Manganese Glycerophosphate

| Parameter | Protocol A: Metathesis Reaction | Protocol B: Neutralization Reaction |

|---|---|---|

| Reactants | Manganese(II) chloride tetrahydrate, Disodium glycerophosphate | Manganese(II) sulfate monohydrate, Glycerophosphoric acid |

| Procedure Highlights | Dropwise addition at 60°C, pH maintained at 6.5 | Reflux at 80°C for 45 min, pH adjusted to 7.4 with NH₄OH |

| Yield | 78-82% | 85-88% |

| Manganese Content | 18.2 ± 0.3% | 19.1 ± 0.5% |

| Crystal Structure | Amorphous hydrate | Monoclinic P2₁/c |

| Solubility (in H₂O at 25°C) | 12.4 g/L | Not specified |

| Thermal Stability | Not specified | Decomposition onset at 214°C |

Data sourced from research findings.

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of conventional methods and to gain finer control over the material's properties, advanced synthetic strategies have been developed. These include solvothermal synthesis and the use of continuous flow systems.

Solvothermal synthesis is an advanced method that utilizes solvents under high temperature and pressure to produce materials with specific characteristics. researchgate.net This technique can yield high-purity manganese glycerophosphate suitable for various applications. When applied to manganese glycerophosphate synthesis, the use of organic co-solvents, such as ethylene (B1197577) glycol, can significantly reduce particle agglomeration and lead to smaller, more uniform particles with a higher surface area compared to purely aqueous systems. The reduction in the solvent's dielectric constant enhances ionic mobility, which promotes more ordered crystal growth. This method allows for the synthesis of nanoparticles with improved impurity profiles, showing significantly lower levels of sulfate and organic residues compared to direct precipitation methods.

Table 2: Effect of Solvent System on Solvothermal Synthesis of Manganese Glycerophosphate

| Parameter | Aqueous System | Ethylene Glycol System (30% v/v) |

|---|---|---|

| Reaction Temperature (°C) | 60 | 120 |

| Reaction Time (h) | 2 | 8 |

| Particle Size (nm) | 450 ± 120 | 85 ± 15 |

| Surface Area (m²/g) | 12.4 | 38.7 |

Data sourced from research findings.

Continuous flow reactors and microfluidic systems represent a paradigm shift in chemical synthesis, moving from batch processing to continuous production. nih.govresearchgate.net These technologies offer significant advantages, including enhanced mass and heat transfer, precise control over reaction conditions, improved safety, and seamless scale-up. nih.govnih.gov In microfluidic systems, the small channel dimensions ensure rapid and uniform mixing primarily through molecular interdiffusion, which is ideal for nanoprecipitation processes. nih.govrsc.org This leads to highly reproducible and homogeneous product characteristics, such as smaller nanoparticles with a narrow size distribution. nih.gov For manganese glycerophosphate, microfluidic reactors with channel widths of 500 μm have demonstrated the ability to achieve 94% conversion in just 12 seconds of residence time due to superior mass transfer. This technology has been successfully used to create manganese lipid nanoparticles, where a core of manganese phosphate microprecipitate is formed in a highly controlled manner. mdpi.com Similarly, continuous-flow packed-bed reactors have been employed for the enzymatic synthesis of related phosphorylated compounds like glycerol-1-phosphate on a gram scale. nih.gov

Yield Optimization and Purity Enhancement Methodologies

The efficient synthesis of manganese glycerophosphate is a key focus, with methodologies being continuously refined to maximize output and ensure high purity. Optimization strategies target the control of reaction parameters and the implementation of effective purification techniques.

Yield Optimization: The yield of manganese glycerophosphate is highly dependent on the chosen synthesis route. Two primary methods are direct precipitation and enzymatic synthesis.

Direct Precipitation: This common method involves the metathesis reaction between a soluble manganese salt, such as manganese(II) chloride, and a glycerophosphate salt, like disodium glycerophosphate. The yield for this type of reaction is typically in the range of 78-82%. Key parameters that are manipulated to optimize this yield include temperature, pH, stirring speed, and the molar ratio of reactants. For instance, maintaining a reaction temperature of 60°C and a pH of 6.5 under an inert atmosphere are crucial for driving the reaction towards the product.

Enzymatic Synthesis: A more advanced approach utilizes enzymes to achieve higher yields. For example, using a phosphatase enzyme in a reaction between glycerol (B35011) and ATP, followed by the introduction of Mn²⁺ ions, can achieve yields as high as 92% under optimized conditions. These conditions often involve precise control of temperature (e.g., 37°C) and pH (e.g., 8.2 using a Tris-HCl buffer).

Purity Enhancement: Ensuring the purity of the final product is critical. Common impurities can include unreacted starting materials, by-product salts (e.g., sodium chloride), and residual organic materials. Several methodologies are employed to minimize these contaminants.

Controlled Precipitation and Washing: After the initial precipitation, a systematic washing protocol is essential. Washing the precipitate with specific solvents, such as ethanol, has been shown to be more effective at removing organic residues compared to water-only rinses.

Recrystallization: This is a standard method for purifying solid compounds. The crude manganese glycerophosphate is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the formation of purer crystals while impurities remain in the mother liquor.

Use of Activated Carbon: In processes for related glycerophosphates, decolorizing the solution with activated carbon is a key step to remove colored impurities and other organic contaminants before the final precipitation or crystallization. environmentclearance.nic.ingoogle.com

Centrifugation and Drying: After precipitation and washing, the product is typically isolated by centrifugation and then carefully dried under controlled conditions (e.g., vacuum) to remove residual solvents without causing thermal decomposition. environmentclearance.nic.in

The table below summarizes key parameters for different synthesis and purification methods.

Table 1: Synthesis and Purification Parameters for Manganese Glycerophosphate| Methodology | Key Parameters | Typical Yield | Primary Purity Concern |

|---|---|---|---|

| Direct Precipitation | Temperature: 60°C, pH: 6.5, Equimolar Reactants | 78-82% | Chloride (Cl⁻), Sulfate (SO₄²⁻) |

| Enzymatic Synthesis | Temperature: 37°C, pH: 8.2, Mn²⁺/ATP ratio: 1:1.2 | ~92% | Organic Residues |

| Purification | Ethanol washing, Activated carbon treatment, Recrystallization | N/A | Removal of ionic and organic impurities |

Quality control is verified using advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the manganese-to-phosphorus molar ratio and X-ray Diffraction (XRD) to assess crystallinity and phase purity.

Synthesis of Analogs and Structurally Related Manganese-Phosphate Compounds

Beyond the synthesis of simple manganese glycerophosphate, significant research is dedicated to creating analogs and related manganese-phosphate compounds with controlled structures and derivative forms. These efforts are particularly prominent in the field of materials science.

The morphology of metal-organic compounds at the micro- and nanoscale is critical for their electrochemical and catalytic properties. In the case of manganese organic phosphates (Mn-MOPs), researchers have developed methods to control the product's morphology by carefully adjusting the synthesis conditions. justdial.comjustdial.comtradeindia.com A common approach is the solvothermal reaction of a manganese source (e.g., manganese(II) acetylacetonate) with an organic phosphonic acid (e.g., phenyl phosphonic acid) in a solvent like N,N-dimethylformamide (DMF). justdial.com

By varying the molar ratio of the manganese ions (Mn²⁺) to the organic ligand, distinct two-dimensional (2D) morphologies can be produced. justdial.comjustdial.comtradeindia.com

A molar ratio of 1:3 (Mn²⁺:phenyl phosphonic acid) results in a unique palm leaf morphology. justdial.com

Changing the ratio to 3:5 yields nanostrips . google.comjustdial.com

A 1:1 molar ratio produces nanosheets . google.com

This morphological control is crucial for applications such as supercapacitors, where the surface area and structure of the electrode material directly influence its performance. justdial.comjustdial.comtradeindia.com

Table 2: Morphological Control of Mn-MOPs via Reactant Ratio

| Molar Ratio (Mn²⁺:Phenyl Phosphonic Acid) | Resulting Morphology | Reference |

|---|---|---|

| 1:3 | Palm Leaf | justdial.com |

| 3:5 | Nanostrip | google.comjustdial.com |

| 1:1 | Nanosheet | google.com |

The manganese organic phosphates synthesized with tailored morphologies can be used as precursors to produce a range of derivative materials through controlled calcination (thermal decomposition in a controlled atmosphere). justdial.comjustdial.comtradeindia.com This process removes the organic components of the compound, leaving behind a manganese phosphate-based material with a structure that often retains the morphology of the precursor. justdial.com

The calcination temperature is a critical variable that determines the composition and properties of the final derivative. For example, Mn-MOP nanostrips have been calcined in air at various temperatures to study the effect on their electrochemical properties. google.com

150-350 °C: Gradual decomposition of the organic ligand begins. google.com

550 °C: This temperature has been found to yield a derivative with superior specific capacitance, indicating an optimal balance between organic component removal and structural integrity for certain applications. justdial.comjustdial.comtradeindia.com

> 580 °C: The organic group is observed to decompose completely. google.com

This strategy allows for the production of a series of related materials from a single, morphologically-defined precursor, enabling the fine-tuning of properties for specific technological uses. google.comjustdial.com

Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The phosphate group can attach to either the C1 (or C3) position or the C2 position of the glycerol backbone. The resulting glycerophosphate exists as stereoisomers, and their selective synthesis is a significant challenge in organic chemistry.

The stereochemistry is critically important in biological systems. For example, the biosynthesis of phospholipids (B1166683) in most organisms starts with sn-glycerol-3-phosphate, where "sn" refers to stereospecific numbering. atlantis-press.com This system designates the carbon on top as sn-1 when the glycerol backbone is drawn in a Fischer projection with the secondary hydroxyl group (at C2) pointing to the left. atlantis-press.com

Achieving stereoselectivity in a laboratory synthesis requires careful strategy:

Use of Chiral Starting Materials: One approach is to start with a chiral precursor of glycerol where the stereocenters are already defined.

Chiral Catalysts and Auxiliaries: Asymmetric synthesis can be achieved using chiral catalysts or by temporarily attaching a chiral auxiliary to the prochiral glycerol molecule to direct the reaction to a specific stereochemical outcome.

Enzymatic Reactions: Enzymes are inherently stereospecific and can be used to synthesize a specific glycerophosphate isomer with very high selectivity.

Protecting Groups: The synthesis of complex glycerophosphate derivatives, such as glycosylated teichoic acids, demonstrates the importance of protecting groups. epa.gov For instance, a dimethoxytrityl (DMTr) group can be used to temporarily protect a hydroxyl group, allowing for the specific modification of other parts of the molecule before its removal. The chirality of the glycerol building block itself can significantly influence the stereoselectivity of subsequent reactions, such as the attachment of a sugar molecule. epa.gov

The choice of reactants and the presence of different protecting groups on the glycerol acceptor molecule can dramatically alter the stereochemical outcome of a reaction, highlighting the complex considerations required for the controlled, stereoselective synthesis of glycerophosphate isomers and their derivatives. epa.gov

Iii. Advanced Structural Elucidation and Characterization Techniques for Manganese Glycerophosphate

Spectroscopic Approaches for Molecular and Electronic Structure Determination

Spectroscopy is a cornerstone in the analysis of manganese glycerophosphate, offering non-destructive ways to investigate its electronic and molecular framework.

Key nuclei for NMR analysis of the glycerophosphate moiety include ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR: These spectra are used to verify the integrity of the glycerol (B35011) backbone. The chemical shifts and coupling patterns of the protons and carbons in the C₃ chain confirm the connectivity and stereochemistry of the glycerophosphate molecule. nih.gov

³¹P NMR: This is particularly crucial for examining the phosphate (B84403) group. The ³¹P NMR spectrum typically shows a single resonance, and its chemical shift is indicative of the chemical environment of the phosphorus atom. Splitting of the resonance can indicate the presence of phosphate groups. nih.gov For instance, phosphomonoesters typically resonate in the δP ~2–10 ppm range, while phosphodiesters are found between 0 and -5 ppm. nih.gov

The interaction with the Mn(II) ion leads to paramagnetic relaxation enhancement, causing significant line broadening and shifts in the spectra of nearby nuclei. The extent of this broadening can be used to infer the proximity of specific ligand atoms to the manganese center.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in manganese glycerophosphate and determining how the glycerophosphate ligand coordinates to the manganese ion. The glycerophosphate anion (C₃H₇O₆P²⁻) acts as a polydentate ligand, binding to the manganese ion through the oxygen atoms of the phosphate group and potentially the hydroxyl groups of the glycerol moiety.

Coordination to the manganese center causes distinct shifts in the vibrational frequencies of the ligand's functional groups compared to the free, uncoordinated glycerophosphate. A weak, broad absorption band in the 3370-3440 cm⁻¹ range is typically assigned to the stretching vibrations of coordinated water molecules. researchgate.net The analysis focuses on key regions of the spectrum to understand the coordination environment. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for Manganese Glycerophosphate

| Functional Group | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| O-H (Hydroxyl & Water) | 3600 - 3200 | Broad bands indicate hydrogen bonding and coordination of hydroxyl groups or water molecules to the Mn(II) center. |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations confirming the presence of the glycerol backbone. |

| P=O (Phosphate) | 1150 - 1080 | The frequency and shape of this band are sensitive to coordination. A shift to lower wavenumbers upon complexation indicates the involvement of the phosphate oxygen in binding to manganese. |

| P-O-C (Phosphate Ester) | 1050 - 950 | Stretching vibrations of the phosphate ester linkage. |

| C-O (Alcohol) | 1100 - 1000 | Stretching vibrations of the primary and secondary alcohol groups. Shifts can indicate coordination to the Mn(II) ion. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying compounds with unpaired electrons. It is particularly well-suited for characterizing the Mn(II) center in manganese glycerophosphate. The Mn(II) ion has a high-spin d⁵ electron configuration (S=5/2), making it EPR active. nih.gov

The EPR spectrum of Mn(II) in manganese glycerophosphate is expected to show a characteristic six-line hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electrons with the manganese nucleus (I=5/2). The spectrum provides several key pieces of information:

Oxidation State Confirmation: The presence of the characteristic six-line signal is a definitive indicator of the +2 oxidation state of manganese. nih.govyoutube.com Different oxidation states, such as Mn(III) or Mn(IV), would produce distinctly different EPR signals or be EPR silent under typical conditions. youtube.comyoutube.com

Coordination Environment: The fine structure of the spectrum and the value of the zero-field splitting parameters (D and E) are sensitive to the symmetry and geometry of the coordination sphere around the Mn(II) ion. nih.gov This allows for the investigation of the local structure, such as whether the manganese ion is in an octahedral or tetrahedral environment provided by the glycerophosphate and water ligands. nih.gov

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. azom.com In the context of manganese glycerophosphate, XRF is employed to confirm the presence of both manganese (Mn) and phosphorus (P) and to quantify their relative amounts. The sample is irradiated with high-energy X-rays, causing the atoms to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification, while the intensity is proportional to the element's concentration. azom.com

For heterogeneous or solid-phase samples, micro-XRF can be used for elemental mapping. nih.gov This technique scans the sample with a focused X-ray beam, generating a map that visualizes the spatial distribution of manganese and phosphorus. nih.govresearchgate.net This can be useful for assessing the homogeneity of the compound's synthesis.

Furthermore, by coupling XRF with X-ray Absorption Near Edge Structure (XANES) spectroscopy, it is possible to probe the oxidation state of the manganese. The energy of the K-absorption edge of manganese (around 6539 eV) is sensitive to its oxidation state, providing a method to confirm that manganese is predominantly in the +2 state. nih.gov

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly effective for studying the low-frequency vibrations of the crystal lattice and the Mn-O coordination bonds. nih.govrruff.info While water is a strong absorber in the infrared, it produces a weak Raman signal, making Raman spectroscopy advantageous for studying aqueous solutions or hydrated crystals.

In analyzing manganese glycerophosphate, Raman spectroscopy can provide insights into:

Lattice Modes: For crystalline forms of the compound, low-frequency Raman bands (typically below 400 cm⁻¹) correspond to lattice vibrations, providing information about the crystal structure and packing.

Mn-O Vibrations: The stretching and bending modes of the Mn-O bonds formed between the manganese ion and the oxygen atoms of the phosphate and hydroxyl groups give rise to characteristic Raman bands, typically in the 400-650 cm⁻¹ region. researchgate.netnih.govresearchgate.net

Ligand Backbone Vibrations: The vibrations of the C-C, C-O, and P-O bonds within the glycerophosphate ligand are also Raman active and can be used to confirm the ligand's structural integrity.

Table 2: Representative Raman Shifts for Manganese Glycerophosphate Analysis

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Mn-O Stretching | 650 - 400 | Vibrations of the Mn-O bonds within the [MnO₆] coordination octahedra. researchgate.netnih.gov |

| O-P-O Bending | 600 - 500 | Deformation modes of the phosphate group. |

| P-O Stretching | 1100 - 900 | Symmetric and asymmetric stretching of the phosphate group, sensitive to coordination. |

Diffraction and Thermal Analysis for Crystalline and Amorphous Forms

Manganese glycerophosphate can exist in both crystalline and amorphous forms, and its thermal stability is a key characteristic. X-ray diffraction and thermal analysis are the primary methods used to investigate these properties.

X-ray Diffraction (XRD): XRD is the definitive technique for distinguishing between crystalline and amorphous materials.

Amorphous Form: An amorphous sample will produce a broad, diffuse halo in its XRD pattern, indicating a lack of long-range atomic order. Some synthesis methods for manganese glycerophosphate result in an amorphous hydrate (B1144303).

Crystalline Form: A crystalline sample will produce a unique pattern of sharp diffraction peaks. The positions and intensities of these peaks are a fingerprint of a specific crystal structure. Analysis of the XRD pattern can determine the crystal system, space group, and lattice parameters of the unit cell. bibliotekanauki.plras.ru

Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of manganese glycerophosphate and characterize its decomposition process. du.ac.in

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A typical TGA curve for a hydrated form of manganese glycerophosphate would show distinct mass loss steps. The first step, at lower temperatures (typically < 200°C), corresponds to the loss of water molecules (dehydration). Subsequent mass loss at higher temperatures represents the thermal decomposition of the glycerophosphate ligand. bibliotekanauki.pl

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. Endothermic peaks (heat absorption) are observed during dehydration and melting, while exothermic peaks (heat release) can occur during crystallization, solid-state phase transitions, or oxidative decomposition. du.ac.in

Combining these techniques in a Simultaneous Thermal Analysis (STA) experiment provides correlated information on mass loss and energetic transitions. bibliotekanauki.pl

Table 3: Hypothetical Thermal Analysis Events for Hydrated Manganese Glycerophosphate

| Temperature Range (°C) | Technique | Observation | Corresponding Event |

|---|---|---|---|

| 80 - 180 | TGA | Mass loss | Dehydration (loss of water molecules) |

| 80 - 180 | DSC | Endothermic peak | Enthalpy of vaporization for water |

| 250 - 500 | TGA | Significant, multi-step mass loss | Decomposition of the glycerophosphate moiety |

| 250 - 500 | DSC | Multiple endothermic/exothermic peaks | Bond breaking and combustion of the organic component |

X-ray Diffraction (XRD) for Crystallinity and Phase Purity

X-ray Diffraction (XRD) is a fundamental technique for investigating the solid-state properties of manganese glycerophosphate. By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can determine its degree of crystallinity and identify the specific crystal phases present.

Detailed Research Findings:

The crystallinity and phase composition of manganese-containing compounds are routinely investigated by X-ray powder diffraction. researchgate.net The presence of sharp, well-defined peaks in an XRD pattern is indicative of a highly crystalline material, while broad, diffuse halos suggest an amorphous or nanocrystalline nature. For manganese glycerophosphate, XRD is crucial for confirming the formation of the desired crystal structure and ensuring the absence of crystalline impurities from starting materials or side reactions.

In the synthesis of manganese-based materials, XRD patterns can confirm the formation of specific phases. For example, studies on manganese oxides have used XRD to identify pure face-centered cubic MnO phases and distinguish them from other oxides like Mn₂O₃ or Mn₃O₄. researchgate.netuitm.edu.my Rietveld analysis of powder diffraction patterns can be employed to accurately determine the fractional composition of multi-phase samples. researchgate.net For manganese glycerophosphate, this would involve comparing the experimental diffraction pattern against reference patterns from crystallographic databases to confirm phase purity. One synthesis protocol reported producing manganese glycerophosphate with a Monoclinic P2₁/c crystal structure.

The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, providing further insight into the material's microstructure. researchgate.netuitm.edu.my

Table 1: Application of XRD in Manganese Compound Analysis

| Analytical Goal | XRD Application | Typical Observation | Reference Example |

|---|---|---|---|

| Crystallinity Assessment | Analysis of peak sharpness and background signal. | Sharp peaks indicate high crystallinity; broad halos indicate amorphous content. | Characterization of manganese oxides. uitm.edu.my |

| Phase Purity | Comparison of experimental pattern to reference database patterns. | Absence of peaks from impurity phases confirms purity. | Analysis of MnO samples to exclude other oxide phases. researchgate.net |

| Phase Identification | Matching diffraction peaks to known crystal structures. | Identified as Monoclinic P2₁/c for a specific synthesis route. | General synthesis characterization. |

| Quantification of Phases | Rietveld refinement of the diffraction pattern. | Provides weight percentage of each crystalline phase in a mixture. | Used for multi-phase manganese nanoparticles. researchgate.net |

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) for Thermal Transitions

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers a comprehensive view of the thermal behavior of manganese glycerophosphate. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. labmanager.comri.se

Detailed Research Findings:

TGA is essential for determining the thermal stability and composition of manganese glycerophosphate, particularly its hydration state. As the sample is heated, the loss of water molecules results in a distinct mass loss step on the TGA curve. researchgate.net For instance, the analysis of manganese phosphinate monohydrate, a related compound, shows a clear mass loss corresponding to the removal of one water molecule. du.ac.in

DSC complements this by measuring the energy absorbed or released during such events. researchgate.net The dehydration process observed in TGA corresponds to an endothermic peak in the DSC thermogram, quantifying the energy required to remove the water. Other thermal transitions that can be detected include melting, decomposition, and polymorph conversions. researchgate.net For a synthesized manganese glycerophosphate, a decomposition onset temperature was identified at 214°C.

Together, TGA-DSC can be used to:

Determine the temperature and enthalpy of dehydration and desolvation.

Establish the thermal decomposition profile and upper-temperature limit of stability.

Characterize melting points and other phase transitions.

Table 2: TGA-DSC Analysis of Manganese Glycerophosphate

| Technique | Parameter Measured | Information Obtained for Manganese Glycerophosphate | Example Data Point |

|---|---|---|---|

| TGA | Mass Change vs. Temperature | Quantifies water content (hydration); determines decomposition temperature. | Mass loss corresponding to hydrated water molecules. |

| DSC | Heat Flow vs. Temperature | Measures enthalpy of transitions (dehydration, melting); identifies transition temperatures. | Decomposition onset at 214°C. |

| TGA-DSC (STA) | Simultaneous Mass Change and Heat Flow | Correlates mass loss events directly with their energetic signatures (e.g., dehydration endotherm). | Correlating water loss with a specific endothermic peak. ri.se |

X-ray Crystallography in Enzyme-Manganese-Glycerophosphate Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological assemblies. nih.gov In the context of manganese glycerophosphate, this technique is invaluable for visualizing how the manganese ion and the glycerophosphate moiety interact within the active site of an enzyme. riken.jp

Detailed Research Findings:

To understand the biological role of manganese, researchers crystallize enzymes in the presence of Mn(II) ions and a substrate or substrate analog, such as glycerophosphate. The resulting crystal is exposed to an X-ray beam, and the diffraction data is used to construct an electron density map, revealing the precise positions of the atoms. riken.jp

Studies on manganese-dependent enzymes like Manganese Peroxidase (MnP) have successfully used this method to elucidate the metal's coordination environment. A high-resolution crystal structure of MnP complexed with Mn(II) revealed that the manganese ion is coordinated by the side chains of specific amino acid residues (Glu35, Glu39, Asp179) and one of the heme propionates. nih.gov This level of detail is critical for understanding the mechanism of enzyme catalysis.

Time-resolved X-ray crystallography can even capture intermediate structures during an enzymatic reaction. spring8.or.jp In studies of the E. coli MutT enzyme, which hydrolyzes a substrate in the presence of Mn²⁺, researchers were able to visualize the sequential binding of metal ions and the positioning of a nucleophilic water molecule, providing a step-by-step view of the reaction mechanism. spring8.or.jp Such analyses would be key to understanding how enzymes process manganese glycerophosphate.

Table 3: Insights from X-ray Crystallography of Mn-Enzyme Complexes

| Enzyme System | Key Finding | Significance | Reference |

|---|---|---|---|

| Manganese Peroxidase (MnP) | Identified specific amino acid ligands (Glu35, Glu39, Asp179) for the Mn(II) ion in the active site. | Provides a precise structural basis for the enzyme's manganese-binding specificity and catalytic function. | nih.gov |

| E. coli MutT | Visualized the binding of multiple Mn²⁺ ions and the activation of a water molecule for nucleophilic attack on the substrate. | Reveals the dynamic process and reaction mechanism at an atomic level. | spring8.or.jp |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, making it indispensable for confirming the molecular weight of manganese glycerophosphate and for identifying and quantifying impurities. rsc.org Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for separating complex mixtures before detection. researchgate.net

Detailed Research Findings:

For molecular identification, a sample of manganese glycerophosphate would be ionized and the resulting ions analyzed. The mass spectrum would be expected to show a peak corresponding to the molecular ion of the compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing molecules like glycerophospholipids and their derivatives. nih.gov

Impurity profiling is a critical application of MS in pharmaceutical analysis. biomedres.us Trace-level impurities, which may originate from starting materials, synthetic byproducts, or degradation products, can be detected with high sensitivity. rssl.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method recommended for quantifying the manganese content and for detecting trace metallic impurities like lead.

For organic impurities, LC-MS is the method of choice. The sample is first separated by liquid chromatography, and the eluting components are introduced into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. thermofisher.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where an impurity ion is fragmented and the resulting pattern is analyzed to elucidate its structure. researchgate.net

Table 4: Mass Spectrometry Techniques for Analyzing Manganese Glycerophosphate

| Technique | Primary Use | Information Provided | Reference Example |

|---|---|---|---|

| ICP-MS | Elemental Analysis | Accurate quantification of manganese content; detection of trace metal impurities (e.g., lead). | Recommended for purity and trace impurity measurement. |

| LC-MS | Impurity Profiling | Separation and detection of organic impurities and degradation products. | Standard technique for impurity analysis in drug substances. researchgate.net |

| HRMS (e.g., QTOF) | Structure Elucidation | Provides accurate mass for determining the molecular formula of unknown impurities. | Used to investigate unknown mass ions related to impurities. rssl.com |

| MS/MS | Structure Elucidation | Provides fragmentation patterns to identify the structure of impurities. | Facilitates the identification of unknown process impurities. researchgate.net |

Cross-Validation Strategies in Multi-Technique Characterization

A robust characterization of manganese glycerophosphate is not reliant on a single technique but on the synergistic use of multiple, complementary methods. Cross-validation, where the results from one technique are confirmed or complemented by another, is crucial for building a complete and accurate profile of the compound.

Detailed Research Findings:

The characterization of a pharmaceutical material like manganese glycerophosphate involves integrating data from orthogonal techniques to ensure accuracy and confidence in the results. For example:

Thermal and Structural Correlation: A mass loss event observed in TGA, suggesting dehydration, can be cross-validated by a corresponding endothermic peak in the DSC thermogram. researchgate.net Furthermore, XRD analysis can be performed on the sample before and after the thermal event to confirm the change in the crystal structure from a hydrated to an anhydrous form.

Purity and Identity Confirmation: HPLC coupled with a UV detector might show a peak for an unknown impurity. LC-MS can then be used to obtain the molecular weight and formula of this impurity. researchgate.netrssl.com If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy could provide definitive structural confirmation, validating the hypothesis derived from MS data. researchgate.net

Compositional Analysis: The manganese content determined by TGA (as the residual oxide mass at high temperature) can be cross-validated with the more precise quantification provided by ICP-MS.

By combining techniques that measure different physical and chemical properties—such as crystal structure (XRD), thermal stability (TGA/DSC), and molecular composition (MS)—a comprehensive and validated understanding of manganese glycerophosphate is achieved.

Iv. Complexation Chemistry and Ligand Interactions of Manganese Glycerophosphate

Coordination Modes of the Glycerophosphate Ligand with Manganese Ions

The glycerophosphate ligand possesses multiple potential donor atoms, allowing for various coordination modes with manganese ions. This versatility is a key feature of its chemical reactivity and biological function.

The glycerophosphate molecule can act as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. google.com In the case of manganese glycerophosphate, the phosphate (B84403) group and the hydroxyl groups of the glycerol (B35011) backbone are the primary sites of coordination. This chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, results in a more stable complex compared to coordination with monodentate ligands. google.comnih.gov The ability of glycerophosphate to form these ring-like structures with the manganese ion significantly enhances the stability of the resulting complex. justdial.com

Experimental evidence and theoretical modeling suggest that manganese ions in complexes with glycerophosphate typically exhibit an octahedral coordination geometry. researchgate.net In this arrangement, the central manganese ion is surrounded by six donor atoms from the glycerophosphate ligand and potentially other solvent molecules, such as water. nih.govresearchgate.net This octahedral geometry is a common and stable configuration for manganese(II) complexes. researchgate.netnih.govresearchgate.netmdpi.com The formation of such complexes is a critical aspect of the compound's structural chemistry. researchgate.net

Influence of Manganese Oxidation States on Complex Stability and Reactivity

Manganese is a transition metal that can exist in multiple oxidation states, most commonly Mn(II) and Mn(III) in biological systems. nih.govresearchgate.net The oxidation state of manganese significantly influences the stability and reactivity of its complexes with glycerophosphate. nih.gov

Generally, Mn(II) complexes are more stable and less prone to hydrolysis and precipitation in aqueous solutions compared to Mn(III) complexes. nih.gov The stability of Mn(II) complexes is a key factor in its biological availability and function. nih.gov Conversely, Mn(III) can be a potent oxidizing agent, and its complexes can be more reactive, potentially participating in redox reactions. nih.govresearchgate.net The interplay between the Mn(II) and Mn(III) oxidation states is crucial for the catalytic roles of manganese in various enzymatic reactions. nih.gov

Thermodynamic and Kinetic Studies of Manganese-Glycerophosphate Complexation

The formation of manganese-glycerophosphate complexes can be characterized by thermodynamic and kinetic parameters. Thermodynamic data, such as formation constants, provide insight into the stability of the complexes, while kinetic studies reveal the rates and mechanisms of their formation and dissociation. d-nb.infowebelements.comcengage.comnist.gov

The formation of manganese(II)-glycerophosphate complexes is generally a thermodynamically favorable process, driven by the chelate effect. nih.gov The stability of these complexes is influenced by factors such as pH and the ionic strength of the solution. Kinetic studies have shown that the complexation of Mn(II) with some polydentate ligands can be unexpectedly slow, a factor that is important in understanding its biological activity. d-nb.info

Table 1: Thermodynamic Data for Manganese Species

| Property | Value | Units |

| Enthalpy of fusion | 13.2 | kJ mol⁻¹ |

| Enthalpy of vaporization | 220 | kJ mol⁻¹ |

| Enthalpy of atomization | 281 | kJ mol⁻¹ |

This table presents selected thermodynamic data for elemental manganese. webelements.com

Interactions with Biological Ligands and Macromolecules

In biological systems, manganese glycerophosphate does not exist in isolation. It interacts with a variety of other molecules, including enzymes and nucleotides, to perform its physiological functions.

A critical role of manganese in biological systems is its function as a cofactor for numerous enzymes, particularly those that interact with nucleotides like ATP. researchgate.netnih.gov In many of these enzymatic reactions, a ternary complex is formed, consisting of the enzyme, a manganese ion, and a nucleotide substrate. nih.govannualreviews.orgpromega.caembopress.org The manganese ion often acts as a bridge, correctly orienting the nucleotide substrate within the enzyme's active site for catalysis. annualreviews.orgmdpi.com The formation of this enzyme-manganese-nucleotide ternary complex is a fundamental step in many metabolic pathways, including those involved in energy metabolism and signal transduction. nih.govpromega.canih.gov

Competitive Cation Incorporation in Mineral Structures (e.g., Vivianite)

The incorporation of manganese into mineral structures is a critical process in geochemistry, influencing the fate and transport of both the metal and the host mineral. Vivianite (B12648973), a hydrated ferrous phosphate mineral (Fe₃(PO₄)₂·8H₂O), provides a key example of this phenomenon. In various environments, particularly non-sulfidic, reducing sediments, the ferrous iron (Fe²⁺) in vivianite's crystal structure can be substituted by other divalent cations, most notably manganese (Mn²⁺) and magnesium (Mg²⁺). ethz.chgoldschmidt.infostir.ac.uk This isomorphic substitution significantly alters the mineral's characteristics and reactivity. goldschmidt.info

Research into the competitive incorporation of Mn²⁺ and Mg²⁺ into vivianite has revealed a consistent preferential incorporation of manganese over magnesium. ethz.chgoldschmidt.info This preference is observed even though magnesium is often far more abundant in the porewaters of environments like coastal sediments. ethz.chstir.ac.uk Studies involving the co-precipitation of vivianite at neutral pH (pH 7) have demonstrated that up to 50% of the Fe²⁺ can be replaced by Mn²⁺ and Mg²⁺. goldschmidt.infostir.ac.uk

The site of substitution within the vivianite crystal lattice is also a significant factor. Spectroscopic analyses, including ⁵⁷Fe-Mössbauer spectroscopy, indicate that both Mn²⁺ and Mg²⁺ are preferentially incorporated into the double-octahedral Fe position (site B). stir.ac.ukresearchgate.net This specific placement is crucial because it can impact the mineral's electronic properties. Unlike the redox-inactive Mg²⁺, the incorporated Mn²⁺ can participate in heteronuclear intervalence charge transfer with Fe²⁺, potentially affecting the reactivity and stability of the vivianite under oxidizing conditions. ethz.chstir.ac.uk Furthermore, the incorporation of either Mn²⁺ or Mg²⁺ leads to changes in the mineral's physical properties, including smaller particle size, increased crystal roughness, and thinner crystals. ethz.chstir.ac.uk

Interactive Data Table: Research Findings on Cation Incorporation in Vivianite

| Research Focus | Key Findings | Analytical Methods Used | References |

| Competitive Incorporation | Demonstrated preferential incorporation of Mn²⁺ over Mg²⁺ in the vivianite structure. | Aqueous coprecipitation experiments, elemental analysis. | ethz.chgoldschmidt.infoethz.ch |

| Effect of Salinity | Preferential incorporation of Mn²⁺ is enhanced at higher salinities due to less effect on Mn²⁺ aqueous speciation compared to Mg²⁺. | Thermodynamic equilibrium calculations, synthesis of vivianites across an estuarine gradient. | ethz.chstir.ac.uk |

| Substitution Limit | Up to 50% of Fe²⁺ in the vivianite structure can be substituted by Mn²⁺ and/or Mg²⁺. | Synthesis of 19 different vivianites with varying Mn and Mg content. | ethz.chgoldschmidt.infostir.ac.uk |

| Crystallographic Position | Both Mn²⁺ and Mg²⁺ preferentially substitute Fe²⁺ in the double-octahedral (site B) position. | ⁵⁷Fe-Mössbauer spectroscopy. | stir.ac.ukresearchgate.net |

| Impact on Mineralogy | Substitution with Mn²⁺ and/or Mg²⁺ leads to smaller particle size, increased crystal roughness, and thinner crystals. | X-ray diffraction, electron microscopy, Fe K-edge X-ray absorption spectroscopy. | ethz.chgoldschmidt.infostir.ac.uk |

| Reactivity Implications | Incorporated Mn²⁺ can participate in heteronuclear intervalence charge transfer with Fe, impacting reactivity under oxidizing conditions. | ⁵⁷Fe-Mössbauer spectroscopy, theoretical considerations. | ethz.chstir.ac.uk |

Complexation with Natural Organic Matter (e.g., Fulvic Acids)

Manganese ions readily form complexes with natural organic matter (NOM), a process that significantly influences their mobility and bioavailability in aquatic and terrestrial systems. Fulvic acids, a major component of dissolved organic matter, are particularly important in this regard due to their abundance and high density of functional groups. researchgate.net The complexation of manganese with fulvic acids involves interactions between the Mn²⁺ ion and the carboxylic (COOH) and phenolic (OH) groups of the fulvic acid molecules. researchgate.net

Studies using methods like gel filtration have been employed to investigate the formation of manganese-fulvate complexes. researchgate.net Research conducted at a pH of 5.0 determined a 1:1 stoichiometry for the manganese fulvate complex. researchgate.net The stability of these complexes is a key parameter, though experimental data can be heterogeneous. researchgate.net One study determined an average stability constant (β) of 2.12 x 10³, which corresponds to a log β of 3.33. researchgate.net Other research comparing the stability of complexes between a Podzol fulvic acid and various divalent metal ions at pH 5.0 found that the manganese complex was intermediate in stability, with a logarithmic stability constant (log K) value greater than that for cobalt, calcium, zinc, and magnesium complexes. researchgate.net

Interactive Data Table: Research Findings on Manganese-Fulvic Acid Complexation

| Research Parameter | Finding/Value | Methodology | References |

| Complex Stoichiometry | 1:1 (Mn:Fulvic Acid) | Gel Filtration (Sephadex G-25) at pH 5.0 | researchgate.net |

| Stability Constant (β) | 2.12 x 10³ (log β = 3.33) | Gel Filtration at pH 5.0 | researchgate.net |

| Comparative Stability (log K) | Log K for Mn-fulvic acid complex is higher than for Co, Ca, Zn, and Mg complexes at pH 5.0. | Not specified in abstract | researchgate.net |

| Bonding Nature | Outer-sphere electrostatic complex. | Ion Exchange, Nuclear Magnetic Resonance (NMR) | cdnsciencepub.com |

| Interaction Mechanism | Believed to involve simultaneous electrostatic binding and hydrogen bonding of Mn(H₂O)₆²⁺ to fulvic acid donor groups. | Electron Spin Resonance (ESR) Spectrometry | cdnsciencepub.com |

| Effect on Particle Size | Addition of Mn²⁺ to fulvic acids can gradually increase the average diameter of the resulting complex particles. | Dynamic Light Scattering | mdpi.com |

V. Biochemical Mechanisms and Cellular Interactions of Manganese Glycerophosphate

Mechanistic Insights into Manganese Ion Release and Bioavailability

Manganese glycerophosphate is a chelated compound, a structural characteristic that enhances the bioavailability of manganese by facilitating its absorption and utilization within biological systems. justdial.com The compound's structure consists of manganese ions complexed with glycerophosphate molecules. justdial.comjustdial.com This chelation provides stability to the manganese ions in aqueous environments.

The release of manganese ions from the glycerophosphate complex is a key aspect of its biochemical activity. Studies on manganese-implanted titanium surfaces, which also involve the release of manganese ions, have shown a pattern of an initial burst release followed by a more sustained, low-level release over time. nih.gov While the specific kinetics of manganese release from manganese glycerophosphate in biological systems require further detailed investigation, the chelated structure is thought to allow for a controlled and gradual dissociation of manganese ions. This controlled release is a significant factor in its use, as it ensures a steady supply of this essential trace element for various physiological functions.

The bioavailability of manganese from manganese glycerophosphate is also influenced by interactions with other minerals. For instance, iron and manganese share common absorption and transport pathways. oregonstate.edu Consequently, an individual's iron status can affect the absorption of manganese; iron deficiency tends to increase manganese absorption, while higher iron stores can decrease it. oregonstate.edu

Enzymatic Activation and Modulation by Manganese

The manganese ions released from manganese glycerophosphate are critical for the function of numerous enzymes, acting as a cofactor that is essential for their catalytic activity. nih.govnih.govimrpress.com

Role as an Essential Cofactor for Oxidoreductases, Transferases, Hydrolases, Lyases, Isomerases, and Ligases

Manganese is a versatile cofactor, participating in the enzymatic reactions of all six major enzyme classes. wikipedia.orgdrugbank.com This broad involvement underscores its importance in a wide array of metabolic processes. justdial.comoregonstate.edu

Table 1: Examples of Manganese-Dependent Enzymes

| Enzyme Class | Specific Enzyme Example | Function |

| Oxidoreductases | Manganese Superoxide (B77818) Dismutase (MnSOD) | Principal antioxidant enzyme in mitochondria, converting superoxide radicals to hydrogen peroxide. oregonstate.edudraxe.com |

| Transferases | Glycosyltransferases | Required for the synthesis of proteoglycans, essential for healthy cartilage and bone formation. oregonstate.edu |

| Hydrolases | Arginase | A key enzyme in the urea (B33335) cycle, responsible for detoxifying ammonia. oregonstate.edunih.gov |

| Lyases | Not explicitly detailed in the provided context. | |

| Isomerases | Not explicitly detailed in the provided context. | |

| Ligases | Pyruvate (B1213749) Carboxylase | A manganese-containing enzyme critical for gluconeogenesis. oregonstate.edunih.gov |

Influence on Enzymes of Collagen Synthesis (e.g., Prolyl Hydroxylase)

Manganese plays a pivotal role in the synthesis and stability of collagen, a primary structural protein in connective tissues. drinkharlo.comresyncproducts.com It is an essential cofactor for several enzymes involved in this process.

One of the key enzymes activated by manganese is prolidase, which is necessary for providing the amino acid proline, a fundamental component of collagen, in human skin cells. oregonstate.edudraxe.com The activation of prolidase by manganese is crucial for normal wound healing, which requires increased collagen production. oregonstate.edu Furthermore, manganese activates glycosyltransferases, which are involved in the synthesis of glycosaminoglycans, important components that also contribute to the wound healing process. oregonstate.edu The structural integrity of connective tissues like tendons and ligaments relies on the formation of strong and resilient collagen fibers, a process supported by manganese. drinkharlo.com

Enzyme Inhibition by Glycerophosphate Derivatives

While the manganese component of manganese glycerophosphate acts as an enzyme activator, the glycerophosphate moiety and its derivatives can exhibit inhibitory effects on certain enzymes. Research has shown that glycerophosphate derivatives can act as inhibitors of serine kinases by competing with ATP. Additionally, β-glycerophosphate has been identified as a phosphatase inhibitor. medchemexpress.com

Studies on calf-intestinal alkaline phosphatase have demonstrated that β-glycerophosphate can cause mixed inhibition, affecting both the K_m and V_max of the enzyme, with the competitive element being more significant. nih.gov This suggests that glycerophosphate derivatives can compete with the natural substrate for the enzyme's active site. nih.gov Other research has explored the inhibitory potential of various derivatives against ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 (ENPP1 and ENPP3). acs.org For instance, a specific benzimidazole (B57391) derivative, iGP-1, has been shown to progressively inhibit the enzymatic activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). researchgate.net

Modulation of Cellular Signaling Pathways

The manganese released from manganese glycerophosphate can influence cellular signaling, particularly in the context of oxidative stress.

Effects on Oxidative Stress Response Pathways

Manganese is a critical component of manganese superoxide dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria. oregonstate.edudraxe.comwellbeingnutrition.com Mitochondria are major sites of reactive oxygen species (ROS) production, making them susceptible to oxidative damage. mdpi.com MnSOD plays a vital role in cellular defense by catalyzing the dismutation of superoxide radicals into hydrogen peroxide, which can then be neutralized by other antioxidant enzymes. oregonstate.edu

The availability of manganese directly impacts the activity of MnSOD and, consequently, the cell's ability to manage oxidative stress. oregonstate.edu Overexposure to manganese, however, can lead to increased production of ROS and contribute to oxidative stress, highlighting the importance of homeostatic regulation. nih.gov In response to oxidative stress, such as that induced by viral infections, there can be an adaptive increase in MnSOD expression. researchgate.net This response can be regulated by signaling pathways including p38 MAPK and JNK via AP-1. researchgate.net Therefore, manganese glycerophosphate, by providing manganese, can support the body's antioxidant defense mechanisms, helping to mitigate oxidative stress and maintain cellular health. justdial.com

Influence on Intracellular Calcium Flux

Manganese glycerophosphate, by delivering manganese ions (Mn²⁺) into the cellular environment, can significantly modulate intracellular calcium (Ca²⁺) signaling. While direct studies on manganese glycerophosphate's effect on calcium flux are not extensively documented, the well-established role of manganese in calcium homeostasis allows for a clear inference of its impact.

Manganese ions are known to interact with several components of the calcium signaling machinery. Notably, Mn²⁺ can enter cells through various calcium channels, albeit with different affinities. Once inside, it can influence the release of calcium from intracellular stores, such as the endoplasmic reticulum and mitochondria. This interaction can lead to transient or sustained elevations in cytosolic calcium levels, thereby affecting a multitude of calcium-dependent cellular processes.

A key aspect of manganese's influence is its interaction with mitochondria. Extramitochondrial manganese at low micromolar concentrations has been shown to stimulate the uptake of calcium into the mitochondrial matrix via the mitochondrial calcium uniporter. This effect alters the mitochondrial "set-point" for calcium buffering, leading to a lower steady-state concentration of extramitochondrial calcium. This modulation of mitochondrial calcium handling has far-reaching consequences for cellular signaling and bioenergetics.

Mitochondrial Bioenergetics and Manganese Glycerophosphate

The mitochondrion, the powerhouse of the cell, is a primary site of action for both manganese and glycerophosphate. The compound's influence on mitochondrial bioenergetics is multifaceted, impacting the electron transport chain, ATP synthesis, and the management of oxidative stress.

Impact on Electron Transport Chain and ATP Synthesis

The glycerophosphate component of manganese glycerophosphate directly participates in mitochondrial respiration through the glycerophosphate shuttle. This shuttle provides a crucial pathway for the transfer of reducing equivalents (electrons) from cytosolic NADH, generated during glycolysis, into the mitochondrial electron transport chain.

The process involves two key enzymes: cytosolic and mitochondrial glycerol-3-phosphate dehydrogenase. The cytosolic enzyme reduces dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. Glycerol-3-phosphate then moves to the inner mitochondrial membrane, where the mitochondrial enzyme, an integral membrane protein, oxidizes it back to dihydroxyacetone phosphate. The electrons from this oxidation are transferred directly to ubiquinone (Coenzyme Q), which then enters the electron transport chain at Complex III. This bypass of Complex I results in the synthesis of approximately two molecules of ATP for every pair of electrons transferred.

The manganese component, however, can have a more complex and concentration-dependent effect on the electron transport chain and ATP synthesis. While essential for certain mitochondrial enzymes, excessive manganese can be detrimental. High concentrations of manganese have been shown to interfere with the function of iron-sulfur cluster-containing proteins within the electron transport chain, potentially impeding electron flow and reducing the efficiency of ATP production. This highlights the critical importance of maintaining manganese homeostasis for optimal mitochondrial function.

Regulation of Reactive Oxygen Species Production by Manganese Superoxide Dismutase (MnSOD)

One of the most significant roles of manganese within the mitochondria is its function as the catalytic center of manganese superoxide dismutase (MnSOD). This critical antioxidant enzyme is the primary defense against the damaging effects of superoxide radicals (O₂⁻), a major type of reactive oxygen species (ROS) produced as a byproduct of mitochondrial respiration.

Manganese glycerophosphate, by supplying manganese, supports the activity of MnSOD. The enzyme catalyzes the dismutation of two superoxide radicals into a molecule of hydrogen peroxide (H₂O₂) and a molecule of oxygen (O₂). While hydrogen peroxide is also a reactive species, it is less reactive than superoxide and can be further detoxified to water by other antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.

By regulating the levels of superoxide, MnSOD plays a pivotal role in protecting mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), from oxidative damage. This protection is vital for maintaining the integrity and efficiency of the electron transport chain and, consequently, cellular energy production. Dysregulation of MnSOD activity is associated with a wide range of pathological conditions linked to oxidative stress.

The interplay between the manganese and glycerophosphate components of this compound underscores its potential to influence a nexus of critical cellular processes. From modulating intracellular signaling pathways to fine-tuning the engine of cellular energy production and protecting it from its own reactive byproducts, manganese glycerophosphate stands as a compound of significant biochemical interest.

Vi. Metabolic Pathway Research Involving Manganese Glycerophosphate

Carbohydrate Metabolism Modulation

Regulation of Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Manganese plays a crucial role as a cofactor for several enzymes involved in both glycolysis and the TCA cycle, thereby supporting energy production. In the glycolytic pathway, which breaks down glucose, manganese is required for the optimal functioning of enzymes like phosphoglycerate phosphomutase. nih.gov This enzyme is essential for the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate, a critical step in glycolysis. nih.gov

The TCA cycle, also known as the Krebs cycle, is a central hub of cellular respiration, and its activity can be modulated by manganese. nih.gov For instance, manganese can influence the activity of isocitrate dehydrogenase and the oxoglutarate dehydrogenase complex, key regulatory enzymes in the cycle. nih.gov However, excessive manganese can also disrupt the TCA cycle by inhibiting enzymes such as mitochondrial aconitase, which converts citrate (B86180) to isocitrate. mdpi.com

| Enzyme | Metabolic Pathway | Role of Manganese |

| Phosphoglycerate Phosphomutase | Glycolysis | Required cofactor for its activity. nih.gov |

| Isocitrate Dehydrogenase | TCA Cycle | Influences its activity. nih.gov |

| Oxoglutarate Dehydrogenase Complex | TCA Cycle | Influences its activity. nih.gov |

| Mitochondrial Aconitase | TCA Cycle | Can be inhibited by excess manganese. mdpi.com |

Influence on Glucose Utilization and Homeostasis

Manganese is important for maintaining stable blood sugar levels. healthline.com It is involved in the proper secretion of insulin (B600854), a hormone that regulates glucose uptake from the blood. healthline.comnih.gov Studies have shown that individuals with diabetes may have lower blood levels of manganese. healthline.com Furthermore, manganese is concentrated in the pancreas, the organ responsible for insulin production. healthline.com

The compound may also help regulate blood sugar levels and improve glucose metabolism. ontosight.ai Research indicates that manganese can stimulate insulin production and secretion, thereby enhancing insulin signaling activity. mdpi.com In some bacterial studies, glucose has been shown to control manganese homeostasis by regulating the expression of manganese transporter genes, highlighting the intricate link between glucose and manganese at a cellular level. nih.govnih.gov

Lipid Metabolism Pathways

Role in Phospholipid Synthesis

The glycerophosphate component of manganese glycerophosphate is a backbone for the synthesis of glycerophospholipids, which are major components of cell membranes. foodb.ca The synthesis of these lipids involves a series of enzymatic reactions. One of the initial and rate-limiting steps is catalyzed by glycerophosphate acyltransferases (GPATs), which convert glycerol-3-phosphate into lysophosphatidic acid. nih.gov

Furthermore, the synthesis of phosphatidyl glycerophosphate, a precursor to other phospholipids (B1166683), is catalyzed by an enzyme that is dependent on either magnesium (Mg²⁺) or manganese (Mn²⁺) for its activity. nih.gov This underscores the direct involvement of manganese in the production of these vital cellular components.

| Enzyme/Process | Metabolic Pathway | Role of Manganese/Glycerophosphate |

| Glycerophosphate Acyltransferases (GPATs) | Glycerolipid Synthesis | Glycerol-3-phosphate is the acyl acceptor. nih.gov |

| L-glycerol 3-phosphate:CMP phosphatidyltransferase | Phosphatidyl glycerophosphate synthesis | Enzyme is dependent on Mg²⁺ or Mn²⁺ for activity. nih.gov |

Amino Acid and Neurotransmitter Metabolism

Manganese is a necessary cofactor for enzymes involved in the metabolism of proteins and amino acids. nih.govhealthline.com This includes processes of digestion and utilization of these fundamental building blocks. healthline.com Manganese-dependent enzymes are also involved in the synthesis and metabolism of neurotransmitters, which are crucial for normal brain and nerve function. nih.govtranschem.com.au For instance, manganese can bind to neurotransmitters and may stimulate more efficient movement of electrical impulses throughout the body. healthline.com

The metabolism of amino acids is interconnected with carbohydrate metabolism, as the carbon skeletons of many amino acids can be converted into intermediates of the TCA cycle or glycolysis. youtube.com Given manganese's influence on these central pathways, its role in amino acid metabolism is further highlighted.

Bone Metabolism and Mineralization Pathways

Manganese glycerophosphate is a compound that participates in critical metabolic pathways related to bone health by supplying both manganese ions and glycerophosphate. Research into its components highlights its significance in the development and maintenance of skeletal tissue. Manganese is an essential trace element vital for normal bone formation, while the glycerophosphate component serves as a source of phosphate (B84403) for mineralization. nih.govnih.gov

The structural integrity of bone is largely dependent on its extracellular matrix, which is approximately 90% collagen, with the remainder composed of non-collagenous proteins. nih.gov Manganese plays a fundamental role in the synthesis of this matrix. nih.gov It functions as an essential cofactor for glycosyltransferases, a group of enzymes necessary for the synthesis of proteoglycans and chondroitin (B13769445) sulfate (B86663), which are key components of the bone and cartilage matrix. nih.govmikronaehrstoffcoach.com

Manganese is also critical for the production and stability of collagen, the primary structural protein in bone. nih.gov It is a cofactor for enzymes like prolyl hydroxylase, which is essential for collagen stability. By aiding in the synthesis of these crucial extracellular matrix proteins, manganese ions contribute to the structural framework that provides support to the bone. researchgate.net A deficiency in manganese can impair osteoblast activity and lead to delayed osteogenesis and bone abnormalities. nih.govresearchgate.net The osteotropic effect of manganese, manifested through its role in bone matrix synthesis, is therefore critical for bone mass development and strength. nih.gov

Osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts, is marked by the expression of specific biochemical markers. Manganese glycerophosphate influences this process through the distinct actions of its two components.

The manganese ion itself has been shown to stimulate the proliferation and differentiation of osteoblastic cells. nih.gov Studies indicate that manganese can promote the gene expression levels of several key osteogenic markers, including alkaline phosphatase (ALP), type I collagen, osteocalcin (B1147995), and runt-related transcription factor 2 (Runx2). researchgate.net ALP is a particularly important early marker of osteoblast activity, and its increased expression signifies the progression of cell differentiation. nih.govnih.gov Manganese ions have been observed to induce high levels of ALP activity, thereby promoting the differentiation process. nih.gov

The glycerophosphate component of the molecule primarily serves as a source of inorganic phosphate (Pi). nih.govnih.gov This is crucial for the mineralization phase of bone formation, where hydroxyapatite (B223615) crystals are deposited onto the bone matrix. nih.gov Alkaline phosphatase plays a direct role in this by hydrolyzing phosphate-containing compounds, like glycerophosphate, to increase the local concentration of inorganic phosphate, which facilitates mineralization. nih.gov In in-vitro studies of osteogenesis, β-glycerophosphate is a standard component of the culture medium used to induce and sustain the differentiation of mesenchymal stem cells into osteoblasts and to promote matrix mineralization. nih.govunl.ptcabidigitallibrary.org Research has shown a dose-dependent upregulating trend of osteogenic gene markers, such as osterix, collagen type I alpha 1, and osteocalcin, with the addition of β-glycerophosphate. cabidigitallibrary.org

The synergistic effect of manganese stimulating osteoblast differentiation and glycerophosphate providing the necessary phosphate for mineralization underscores the compound's role in bone formation pathways. nih.gov

Interactive Table: Key Markers in Bone Metabolism Influenced by Manganese Glycerophosphate Components

| Marker | Type | Function in Bone Metabolism | Component Influence |

| Alkaline Phosphatase (ALP) | Enzyme | An early marker of osteoblast differentiation; increases local inorganic phosphate concentration to promote mineralization. nih.govnih.gov | Stimulated by Manganese; Substrate provided by Glycerophosphate. nih.govresearchgate.netnih.gov |

| Collagen Type I | Protein | The primary structural protein of the bone matrix, providing tensile strength. nih.gov | Synthesis supported by Manganese. researchgate.net |

| Osteocalcin (OCN) | Protein | A non-collagenous protein secreted by mature osteoblasts; involved in bone mineralization and calcium deposition. nih.govcabidigitallibrary.org | Expression stimulated by Manganese and Glycerophosphate. nih.govresearchgate.netcabidigitallibrary.org |

| Runx2 | Transcription Factor | A master regulator that triggers the differentiation of mesenchymal stem cells into osteoblasts. nih.goviiarjournals.org | Expression promoted by Manganese. researchgate.net |

| Proteoglycans | Protein | Components of the extracellular matrix that contribute to its structural integrity. mikronaehrstoffcoach.com | Synthesis requires Manganese as a cofactor for glycosyltransferases. mikronaehrstoffcoach.com |

Vii. Preclinical Models and Experimental Applications of Manganese Glycerophosphate

Application in Chemical Synthesis and Catalysis Research

Manganese glycerophosphate finds utility as a reagent and catalyst in chemical synthesis. The manganese ion, capable of existing in multiple oxidation states, is a key component in various catalytic processes. thieme-connect.de

Catalysis:

Oxidation-Reduction Reactions: The Mn²⁺/Mn³⁺ redox couple in manganese glycerophosphate facilitates electron transfer, making it a catalyst in oxidation-reduction cycles. The glycerophosphate ligand plays a role in stabilizing intermediate manganese species during these reactions.

Homogeneous Catalysis: Manganese-based catalysts are increasingly explored for reactions like hydrosilylation, hydroboration, and hydrogenation. thieme-connect.de For instance, manganese(I) catalysts have been developed for the hydrosilylation of ketones and aldehydes. thieme-connect.de

Template Catalysis: In a novel application, a manganese-based catalyst has been used for the base-free heteroaddition of saturated nitriles to unsaturated nitriles, proceeding through a template-type pathway. rsc.org

Asymmetric Hydrophosphination: Manganese(I)-catalyzed hydrophosphination has been demonstrated for various Michael acceptors, offering a pathway to chiral phosphine (B1218219) compounds. rug.nl

Biochemical Assay Development and Enzyme Kinetics Studies

Manganese glycerophosphate serves as a source of manganese ions, which are essential cofactors for a multitude of enzymes. This property makes it relevant in the development of biochemical assays and in the study of enzyme kinetics.

Enzyme Cofactor and Activation:

Manganese is a crucial cofactor for numerous enzymes involved in critical metabolic pathways. nutriscienceusa.comicl-growingsolutions.com It can activate enzymes that regulate nitrogen assimilation, carbohydrate metabolism, and the synthesis of various biomolecules. icl-growingsolutions.com The manganese ion released from manganese glycerophosphate can participate in these biochemical pathways, influencing enzyme activity.

Biochemical Assays:

Protein kinase enzyme assays, for example, often require cofactors like magnesium and sometimes manganese. nih.gov In such assays, a method is needed to detect the conversion of a substrate, which can be achieved by measuring the formation of a product or the consumption of a reactant. nih.gov Glycerophosphate derivatives have been noted to inhibit serine kinases by competing with ATP, a principle that can be leveraged in biochemical assay design.

Enzyme Kinetics:

Materials Science Applications